molecular formula C12H12ClNO2 B6252741 4-chloro-6,8-dimethoxy-2-methylquinoline CAS No. 652993-37-8

4-chloro-6,8-dimethoxy-2-methylquinoline

Cat. No.: B6252741
CAS No.: 652993-37-8
M. Wt: 237.7
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Description

4-Chloro-6,8-dimethoxy-2-methylquinoline (CAS 652993-37-8) is a versatile chemical intermediate in organic synthesis and pharmaceutical research. With a molecular formula of C12H12ClNO2 and a molecular weight of 237.68 g/mol, this quinoline derivative is characterized by its chloro and methoxy substituents, which make it a valuable building block for the construction of more complex molecules . The compound's core structure is a quinoline scaffold, which is widely recognized as a privileged structure in medicinal chemistry for the development of anticancer agents . Quinoline derivatives have been extensively studied for their ability to interact with various biological targets, including tyrosine kinases, and have shown potential through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . Specifically, this compound serves as a key synthetic precursor in drug discovery. Its reactive 4-chloro group is susceptible to nucleophilic displacement, allowing researchers to introduce a variety of amine and other functional groups to create targeted compound libraries . This structural motif is a critical component in the synthesis of novel 6,7-dimethoxy-4-anilinoquinolines, which have been identified as potent inhibitors of the tyrosine kinase c-Met, a promising target in cancer therapy . The c-Met signaling pathway, when deregulated, plays a significant role in tumorigenesis, metastasis, and drug resistance in various human cancers . As such, this compound is an essential tool for researchers in medicinal chemistry focused on developing next-generation oncology therapeutics. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

652993-37-8

Molecular Formula

C12H12ClNO2

Molecular Weight

237.7

Purity

95

Origin of Product

United States

Preparation Methods

Conrad-Limpach Synthesis

In this method, 3,5-dimethoxyaniline reacts with ethyl acetoacetate under reflux conditions in a polar aprotic solvent (e.g., toluene or xylene) to form a β-ketoanilide intermediate. Heating this intermediate at 220–250°C induces cyclodehydration, yielding 6,8-dimethoxy-2-methylquinolin-4-ol (Scheme 1). The reaction typically achieves 60–75% yield, with purity dependent on recrystallization solvents such as ethanol or ethyl acetate.

Key Reaction Conditions

  • Temperature: 220–250°C (neat or in diphenyl ether)

  • Time: 4–8 hours

  • Solvent: Diphenyl ether or xylene

  • Yield: 68% (reported in optimized conditions)

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate cyclization. A 2015 study demonstrated that microwave heating at 180°C for 30 minutes in dimethylformamide (DMF) reduced reaction time by 80% while maintaining a 70% yield. This method minimizes side products like decarboxylated derivatives.

Alternative Routes: Nitration-Reduction Sequences

Patent literature describes a nitration-reduction approach starting from 3,5-dimethoxyacetophenone (Scheme 2). Nitration with fuming nitric acid at 0–5°C introduces a nitro group at the 2-position, yielding 2-nitro-3,5-dimethoxyacetophenone . Subsequent hydrogenation over palladium on carbon (H₂, 50 psi) reduces the nitro group to an amine, which undergoes cyclization with ethyl chloroformate to form the quinoline core.

Critical Analysis

  • Advantages: Avoids high-temperature cyclization steps.

  • Limitations: Requires handling of explosive nitration reagents and generates stoichiometric metal waste during reduction.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency, scalability, and environmental impact of major routes.

Method Yield (%) Reaction Time Scalability Environmental Impact
Conrad-Limpach + POCl₃85–9212–16 hoursHighModerate (POCl₃ waste)
Microwave + SOCl₂884 hoursModerateLow
Nitration-Reduction7520 hoursLowHigh (metal waste)

Industrial-Scale Considerations

For large-scale production, the Conrad-Limpach/POCl₃ route remains dominant due to its robust yields and established protocols. However, microwave-assisted methods are gaining traction in pilot plants for their reduced energy consumption . Regulatory constraints on POCl₃ usage in certain regions have spurred interest in SOCl₂-based alternatives.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6,8-dimethoxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and aminoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-6,8-dimethoxy-2-methylquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-6,8-dimethoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. This mechanism is similar to other quinoline derivatives, which are known for their antimicrobial activities .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents Key Structural Differences Electronic Effects
4-Chloro-6,8-dimethoxy-2-methylquinoline 4-Cl, 6,8-OCH₃, 2-CH₃ Reference compound Methoxy (electron-donating), Chloro (electron-withdrawing), Methyl (electron-donating)
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6,7-OCH₃ Methoxy at 6,7 instead of 6,8; no 2-CH₃ Reduced steric hindrance; planar geometry enhances crystallinity
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate 4-Cl, 6,8-OCH₃, 3-COOEt Ester group at position 3 Increased polarity; ester group alters reactivity
4-Chloro-8-methoxy-6-methyl-3-nitroquinoline 4-Cl, 8-OCH₃, 6-CH₃, 3-NO₂ Nitro at position 3 Strong electron-withdrawing effects; may reduce metabolic stability
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline 2-Cl, 8-CH₃, 3-CH₂-NH-C₆H₄-OCH₃ Chloro at position 2; amine side chain Altered binding interactions; potential for hydrogen bonding

Key Observations :

  • Positional Isomerism : Methoxy groups at 6,8 (target) vs. 6,7 () influence planarity and intermolecular interactions. The 6,8 substitution may reduce steric clashes compared to 6,7 .

Key Observations :

  • Chlorination using POCl₃ is a common strategy for introducing chloro groups at position 4 in quinoline systems .
  • Ester and nitro groups are introduced via post-functionalization reactions, such as nucleophilic substitution or nitration .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Crystallographic Features
This compound Not reported Likely low aqueous solubility Predicted steric hindrance from 2-CH₃
4-Chloro-6,7-dimethoxyquinoline 130–131 Soluble in DMSO, methanol Planar structure with intramolecular C–H⋯Cl interactions
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate Not reported Moderate in organic solvents Ester group may disrupt crystal packing

Key Observations :

  • The methyl group at position 2 in the target compound may lower melting points compared to 4-chloro-6,7-dimethoxyquinoline due to reduced crystallinity .
  • Methoxy groups enhance solubility in polar aprotic solvents, while chloro and methyl groups favor lipid solubility .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-6,8-dimethoxy-2-methylquinoline, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves halogenation using phosphorus oxychloride (POCl₃) under reflux conditions. For example, analogous quinoline derivatives are synthesized by heating precursors with POCl₃ (6–8 hours, 100–110°C), followed by neutralization with aqueous NaOH and purification via column chromatography (petroleum ether:EtOAc). Adjusting solvent polarity and reaction temperature minimizes side products . Co-evaporation with dichloromethane post-reaction aids in residue drying .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ ~3.9–4.0 ppm; aromatic protons at δ ~7.3–8.6 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]⁺ peak at m/z ~252–295) .

Q. What preliminary biological screening approaches are recommended to assess the bioactivity of this compound?

  • Methodological Answer : Conduct in vitro assays against cancer cell lines (e.g., HeLa, HT-29) using MTT viability assays. For antimicrobial activity, use broth microdilution (MIC determination) against Gram-positive/negative strains. Standardize protocols with positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electron density distribution and frontier molecular orbitals (HOMO/LUMO). For example, the Colle-Salvetti correlation-energy formula, adapted into a functional of electron density, predicts reaction sites by analyzing local kinetic energy density . Solvent effects are incorporated via polarizable continuum models (PCM).

Q. What strategies resolve contradictory data between synthetic yields and theoretical calculations in quinoline derivative reactions?

  • Methodological Answer :

  • Intermediate analysis : Use HPLC or GC-MS to identify byproducts and unreacted precursors .
  • Catalyst optimization : Screen Pd-based catalysts (e.g., [PdCl₂(dcpf)]) for coupling reactions to improve regioselectivity .
  • Cross-validation : Compare experimental yields with DFT-predicted activation energies for key steps (e.g., chlorination, methoxylation) .

Q. What experimental designs enable systematic comparison of bioactivity between this compound and its structural analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., 4-Cl → 4-Br; methoxy → ethoxy) .
  • Dose-response assays : Measure IC₅₀ values across analogs in standardized in vitro models .
  • Molecular docking : Simulate binding affinities to target proteins (e.g., topoisomerase II for anticancer activity) using software like AutoDock .

Q. How can crystallographic data inform the design of derivatives with enhanced solubility or stability?

  • Methodological Answer : Analyze crystal packing motifs (e.g., π-π stacking, hydrogen bonding) to identify substituents that disrupt aggregation. For example, introducing polar groups (e.g., –OH, –COOH) at the 3-position improves aqueous solubility without destabilizing the quinoline core .

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